Cas no 1804260-28-3 (2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one)
2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one
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- Inchi: 1S/C10H7BrClF3OS/c1-5(11)8(16)6-3-2-4-7(12)9(6)17-10(13,14)15/h2-5H,1H3
- InChI Key: QMRIHMWIGXNZHT-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC=C(C=1SC(F)(F)F)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 287
- XLogP3: 5.1
- Topological Polar Surface Area: 42.4
2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023241-250mg |
2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one |
1804260-28-3 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013023241-500mg |
2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one |
1804260-28-3 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
| Alichem | A013023241-1g |
2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one |
1804260-28-3 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one
Professional Introduction to 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1804260-28-3)
2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804260-28-3, represents a class of molecules characterized by a unique structural framework that combines bromine, chlorine, and trifluoromethylthio substituents with a propanone backbone. The strategic placement of these functional groups not only imparts distinct chemical properties but also opens up a wide array of potential applications in drug discovery and synthetic chemistry.
The molecular structure of 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one consists of a phenyl ring modified with both chloro and trifluoromethylthio groups, attached to a propanone moiety via a brominated carbon. This arrangement creates a highly reactive system that is conducive to further functionalization, making it an invaluable intermediate in the synthesis of more complex pharmacophores. The presence of the bromine atom, in particular, facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl structures—a common motif in many therapeutic agents.
In recent years, the demand for novel heterocyclic compounds with enhanced biological activity has driven extensive research into derivatives of 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one. The trifluoromethylthio group, a key feature highlighted by its specific positioning on the phenyl ring, is known to modulate metabolic stability and binding affinity in drug candidates. Studies have demonstrated that such substituents can improve the pharmacokinetic profile of molecules by reducing oxidative degradation pathways. Furthermore, the chloro substituent contributes to electronic and steric effects that can fine-tune interactions with biological targets.
One of the most compelling aspects of 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one is its utility as a building block in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, researchers have explored its potential as a precursor to kinase inhibitors, where the bromine atom serves as a handle for palladium-catalyzed coupling reactions to introduce aryl or heteroaryl groups. These modifications can lead to compounds with improved selectivity and potency against specific kinases implicated in diseases such as cancer and inflammatory disorders.
The trifluoromethylthio group also plays a pivotal role in modulating the electronic properties of the molecule. Its electron-withdrawing nature can enhance hydrogen bonding interactions with polar residues in protein active sites, thereby strengthening binding affinity. This feature has been leveraged in the design of antiviral and antibacterial agents, where precise control over binding interactions is essential for efficacy. Additionally, computational studies have suggested that the presence of this moiety can influence conformational flexibility, which may be critical for optimizing drug-like properties such as solubility and permeability.
Recent advancements in synthetic methodologies have further expanded the utility of 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one as an intermediate. Transition-metal-catalyzed reactions, particularly those involving palladium and copper catalysts, have enabled efficient derivatization strategies that preserve functional group integrity while introducing new chemical moieties. These techniques have been instrumental in generating libraries of compounds for high-throughput screening (HTS), allowing researchers to rapidly identify hits with desirable biological activity.
The integration of 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one into drug discovery pipelines has been complemented by innovative analytical techniques that enhance characterization efforts. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided invaluable insights into the structure-property relationships governing biological activity. These tools have allowed chemists to refine synthetic routes and optimize molecular architectures with greater precision than ever before.
In conclusion, 2-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1804260-28-3) stands as a testament to the power of structural diversity in medicinal chemistry. Its unique combination of functional groups makes it an exceptionally versatile intermediate for constructing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of pharmaceutical innovation for years to come.
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